molecular formula C11H13F2NO3S B8182954 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol

Cat. No.: B8182954
M. Wt: 277.29 g/mol
InChI Key: ODNGSHLZTCFYQQ-UHFFFAOYSA-N
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Description

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a sulfonyl group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol typically involves multiple steps, starting with the preparation of the piperidine ring. The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for sulfonylation and purification steps can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites. The sulfonyl group further stabilizes the compound’s interaction with the target, leading to effective inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol is unique due to its combination of a piperidine ring with fluorine atoms and a sulfonyl group attached to a phenol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c12-11(13)4-6-14(7-5-11)18(16,17)10-3-1-2-9(15)8-10/h1-3,8,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNGSHLZTCFYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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